2-((5-Methylisoxazol-3-yl)amino)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- is a compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a mercapto group (-SH). This compound is notable for its unique structure, which includes an isoxazole ring, a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- typically involves the reaction of ethanethiol with a suitable isoxazole derivative. One common method is the nucleophilic substitution reaction where ethanethiol displaces a leaving group on the isoxazole ring . The reaction conditions often require a base to deprotonate the thiol, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as copper or ruthenium, can also facilitate the reaction, although metal-free synthetic routes are preferred due to environmental and cost considerations .
Analyse Chemischer Reaktionen
Types of Reactions
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced back to the thiol from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as bromine (Br₂) or iodine (I₂) are commonly used.
Reduction: Zinc and acid are typically employed to reduce disulfides back to thiols.
Major Products
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Wissenschaftliche Forschungsanwendungen
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes involving thiol-disulfide interconversion.
Industry: Used in the production of materials that require specific sulfur-containing functionalities.
Wirkmechanismus
The mechanism of action of ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- involves its interaction with molecular targets through the thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The isoxazole ring can also interact with various biological targets, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol without the isoxazole ring.
2-Mercaptoethanol: Contains a hydroxyl group instead of the isoxazole ring.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- is unique due to the combination of the thiol group and the isoxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C6H10N2OS |
---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
2-[(5-methyl-1,2-oxazol-3-yl)amino]ethanethiol |
InChI |
InChI=1S/C6H10N2OS/c1-5-4-6(8-9-5)7-2-3-10/h4,10H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
NTYBVADMHWSUQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.